2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate is a chemical compound with the molecular formula and a molecular weight of approximately 268.7 g/mol. It is classified within the category of pharmaceutical intermediates and metabolites, often associated with compounds exhibiting biological activity, particularly in the context of antiulcer properties. The compound is also recognized as an acid degradation product of Rebamipide, which has been studied for its therapeutic effects in gastrointestinal disorders .
The synthesis of 2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate can be approached through several methods, primarily involving the reaction of quinolone derivatives with amino acids or their derivatives. Specific synthetic routes may include:
The synthesis typically requires controlled conditions to ensure high yield and purity. The use of solvents like ethanol or methanol may be common, along with catalysts that promote the desired reactions without introducing impurities.
The molecular structure of 2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate features a quinolone ring system attached to a propionic acid moiety. The presence of an amino group at the third position enhances its biological activity.
The compound can participate in various chemical reactions typical for amino acids and quinolone derivatives, including:
These reactions often require specific catalysts and controlled temperatures to ensure selectivity and yield. For example, esterification reactions may utilize sulfuric acid as a catalyst.
The mechanism of action for 2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate is primarily linked to its role as an antiulcer agent. It is believed to enhance gastric mucosal defense mechanisms by promoting mucus secretion and inhibiting gastric acid secretion. This action is crucial in protecting the gastric lining from damage caused by acidity and other irritants.
Research indicates that compounds similar to 2-Amino-3-(2-quinolon-4-yl)propionic acid can modulate various signaling pathways involved in mucosal protection and repair, contributing to their therapeutic efficacy in gastrointestinal disorders .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and HPLC for purity assessment.
The primary scientific uses of 2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate include:
Condensation reactions between 4-chloro-2-quinolone derivatives and protected amino acids constitute the predominant synthetic route for quinoline-amino acid hybridization. This approach leverages the nucleophilic displacement of chlorine at the C4 position of the quinoline ring by the α-amino group of amino acid precursors. A key intermediate in this pathway is 4-chloro-1,2-dihydroquinolin-2-one, which undergoes nucleophilic substitution with anions generated from N-phthaloyl-protected alanine derivatives. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for 12-24 hours, achieving moderate yields of 45-65% for the protected hybrid product [2] [7].
Critical process parameters include rigorous exclusion of moisture to prevent hydrolysis of the chloro-quinolone intermediate and precise stoichiometric control to minimize di-alkylation byproducts. Subsequent acidic deprotection (using hydrazine or HCl) yields the free amino acid-quinoline hybrid, which is converted to the hydrochloride hydrate through crystallization from hydroalcoholic solutions. Alternative pathways involve Knoevenagel condensation between 2-oxo-1,2-dihydroquinoline-4-carbaldehyde and malonic acid derivatives followed by decarboxylative amination, though this route suffers from lower stereoselectivity (< 70% ee) [7].
Table 1: Comparative Analysis of Condensation Pathways for Quinoline-Amino Acid Hybrids
Method | Reactants | Conditions | Yield (%) | Purity (HPLC) | Key Advantage |
---|---|---|---|---|---|
Nucleophilic Substitution | 4-Chloro-2-quinolone + N-protected alanine | DMF, 90°C, 18h | 58-65% | >98.5% | High regioselectivity |
Knoevenagel Condensation | Quinoline-4-carbaldehyde + Diethyl aminomalonate | Ethanol, reflux, 24h | 42-48% | 92-95% | No protection required |
Reductive Amination | 4-Aminoquinolone + Pyruvic acid | NaBH₃CN, MeOH, 25°C, 6h | 35-40% | 88-90% | Mild conditions |
Functional group modifications of the propionic acid moiety employ selective reduction protocols to access structurally diverse derivatives. Catalytic hydrogenation over Pd/C (5-10% loading) at 40-60 psi effectively reduces the quinoline ring’s double bonds while preserving the acid functionality, yielding 1,2,3,4-tetrahydroquinoline derivatives with >95% chemoselectivity [2]. This transformation requires acidic modifiers (e.g., acetic acid or HCl) to prevent catalyst poisoning by the basic nitrogen heterocycle. Notably, the stereochemical integrity at the Cα position remains intact during hydrogenation, making this method suitable for chiral intermediate production.
For carbonyl group modifications, borohydride-based reductions demonstrate superior efficiency. Sodium borohydride in methanol reduces ketone functionalities adjacent to the quinoline ring at 0-5°C within 2 hours, achieving 85-92% yields without epimerization. However, the reducing power must be carefully calibrated to prevent over-reduction of the quinolinone lactam system. Recent advances utilize DIBAL-H (diisobutylaluminum hydride) for controlled reduction of ester groups to alcohols while maintaining the quinolinone scaffold, enabling access to hydroxymethyl derivatives valuable for prodrug development [2].
Rebamipide metabolites serve as efficient precursors for streamlined synthesis of the target compound through single-step transformations. The metabolite 2-(aminomethyl)-4-quinolinone undergoes carboxylation via Kolbe-Schmitt reaction using potassium carbonate and carbon dioxide (100 atm) at 150°C, directly yielding the propionic acid derivative with 75-80% conversion efficiency [7]. This method circumvents multi-step protection/deprotection sequences and demonstrates exceptional atom economy by incorporating CO₂ as a C1 building block.
Industrial-scale processes exploit reactive intermediates generated during Rebamipide synthesis. Specifically, Rebamipide Impurity 3 (identified as 2-amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid) is directly converted to the hydrochloride hydrate through acid-mediated hydrolysis of residual protecting groups followed by thermodynamically controlled crystallization from water/isopropanol mixtures. This one-pot conversion achieves pharmaceutical-grade purity (>99.5%) with minimal byproduct formation, leveraging the differential solubility of the hydrate form in aqueous ethanol [7] [10].
Table 2: Performance Metrics of One-Step Synthesis from Rebamipide Metabolites
Precursor | Reaction Type | Key Reagent/Condition | Yield (%) | Reaction Time | Industrial Applicability |
---|---|---|---|---|---|
2-(Aminomethyl)-4-quinolinone | Kolbe-Schmitt carboxylation | K₂CO₃/CO₂ (100 atm, 150°C) | 78% | 8h | High (continuous flow compatible) |
Rebamipide Impurity 3 | Acid hydrolysis | 6M HCl, 80°C | 92% | 2h | Excellent (no chromatography) |
4-Bromoquinolinone | Pd-catalyzed aminocarbonylation | Pd(OAc)₂, CO, NH₄Cl | 65% | 12h | Moderate (gas handling required) |
Solvent polarity critically influences stereochemical outcomes during quinoline-amino acid coupling. High-polarity solvents like DMSO and N-methylpyrrolidone (NMP) enhance enantiomeric excess (ee) to >98% by stabilizing the transition state through dipolar interactions, whereas toluene or dichloromethane yield racemic products (ee < 15%). Binary solvent systems (e.g., water/DMSO 1:4) further improve stereoselectivity by promoting proton transfer in the rate-determining enolization step [2] [7].
Catalytic systems employing chiral phase-transfer catalysts (PTCs) demonstrate remarkable stereocontrol. Cinchona alkaloid-derived quaternary ammonium salts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) facilitate asymmetric alkylation of quinoline precursors with glycine Schiff bases, achieving 92% ee at -20°C. For hydrogenation steps, Rh-DuPhos complexes [(R,R)-Et-DuPhosRh(COD)]BF₄] provide near-perfect enantioselectivity (99% ee) in reducing dehydroamino acid intermediates. Catalyst loading as low as 0.5 mol% suffices when reactions are conducted under hydrogen pressure (50 psi) in methanol/acetic acid (95:5) at ambient temperature [2] [5].
Temperature gradients during crystallization profoundly impact polymorph control. Slow cooling (0.5°C/min) of saturated hydrochloride solutions from 60°C to 4°C exclusively yields the thermodynamically stable monohydrate form, while rapid quenching produces metastable anhydrous crystals. Seeding with authentic hydrate crystals during the crystallization process ensures batch-to-batch consistency in pharmaceutical synthesis [7].
Table 3: Solvent and Catalyst Systems for Stereochemical Optimization
System Component | Optimal Choice | Suboptimal Choice | Impact on Stereochemistry | Remarks |
---|---|---|---|---|
Solvent | DMSO/H₂O (4:1) | Dichloromethane | ee >98% vs. <15% | Aqueous mixtures suppress enol tautomerization |
Acid Catalyst | (±)-10-Camphorsulfonic acid | p-Toluenesulfonic acid | 95% de vs. 60% diastereomeric excess | Chiral acid controls imine geometry |
Metal Catalyst | Rh-(R,R)-Et-DuPhos | Pd/C (achiral) | 99% ee vs. racemic | Pressure: 50 psi H₂ |
Phase-Transfer Catalyst | N-(9-Anthracenylmethyl)cinchoninium bromide | Tetrabutylammonium bromide | 92% ee | Requires -20°C for optimal performance |
Crystallization Protocol | Slow cooling (0.5°C/min) with seeding | Rapid quenching | Pure monohydrate vs. mixed polymorphs | Water/IPA (1:3) solvent system |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1